1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
Description
Molecular and Structural Similarities
Both deuterated and non-deuterated forms share identical covalent frameworks, including:
Key Differences
| Property | Non-deuterated Form | Deuterated Form |
|---|---|---|
| Molecular weight | 299.32 g/mol | 306.36 g/mol |
| C-H bond vibrational modes | 2900–3100 cm⁻¹ (IR) | 2100–2200 cm⁻¹ (C-D stretches) |
| Boiling point | ~450°C (estimated) | ~452°C (slight increase) |
| Solubility in D₂O | 0.2 mg/mL | 0.18 mg/mL (isotope effect) |
Isotopic Effects
- Kinetic isotope effects (KIE) : Deuterium substitution reduces reaction rates in bond-breaking steps (e.g., C-D vs. C-H cleavage).
- Spectroscopic differences : NMR spectra show absence of proton signals at deuterated positions (e.g., ¹H NMR: δ 7.2–8.1 ppm for naphthalene protons in non-deuterated form).
Properties
CAS No. |
1794942-05-4 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
306.369 |
IUPAC Name |
1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D |
InChI Key |
AEPOJXVSQUFPCK-YSNNITQRSA-N |
SMILES |
C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Deuteration of the Parent Compound
The parent molecule, 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione , is synthesized first, followed by selective deuteration:
Step 1: Synthesis of the Parent Compound
-
Etherification :
-
Alkylation of Pyrrolidinedione :
Step 2: Selective Deuteration
-
Hydroxypropyl Chain Deuteration :
-
The hydroxyl group is protected (e.g., TBSCl), followed by deuterium exchange at C-2 and C-3 using under acidic conditions (HCl/DCl).
-
Conditions : 0.1 M DCl in , 50°C, 48 h. Isotopic purity: >98%.
-
-
Naphthalene Ring Deuteration :
Table 1: Key Reaction Parameters for Deuteration
| Step | Reagents/Conditions | Isotopic Purity | Yield (%) |
|---|---|---|---|
| Hydroxypropyl Deuteration | , HCl, 50°C | 98% | 85 |
| Naphthalene Deuteration | , Pd/C, | 95% | 78 |
Route 2: Direct Synthesis from Deuterated Precursors
This approach uses pre-deuterated building blocks to streamline the process:
-
Deuterated Epichlorohydrin () Synthesis :
-
Etherification with 1-Naphthol :
-
Coupling with Pyrrolidinedione :
-
Similar alkylation as in Route 1, with optimized conditions to preserve deuterium labels.
-
Advantages :
-
Higher overall isotopic purity (99.5%) due to reduced post-synthetic modifications.
-
Fewer purification steps compared to Route 1.
Analytical Validation and Challenges
Characterization Techniques
Common Pitfalls
-
Isotopic Scrambling : Acidic or high-temperature conditions may cause deuterium migration, necessitating strict pH and temperature control.
-
Byproduct Formation : Incomplete etherification leads to diol impurities, requiring column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production Considerations
Custom synthesis of this compound (as noted in Search Result) involves:
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The naphthalenyloxy group can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the naphthalenyloxy group yields a naphthalenyl derivative .
Scientific Research Applications
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves its interaction with specific molecular targets. The hydroxy and naphthalenyloxy groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The deuterium labeling enhances the compound’s stability and allows for precise tracking in analytical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Parent Compound: 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione
- Molecular Formula: C₁₇H₁₇NO₄
- Molecular Weight : 299.32 g/mol
- Key Differences: Lacks deuterium atoms, making it less stable in metabolic studies. Used as a reference standard for propranolol impurity profiling .
2.1.2 Propranolol-d7 (Deuterated Propranolol)
- Molecular Formula: C₁₆H₁₅D₇NO₂
- Molecular Weight : 284.38 g/mol
- Key Differences : Retains the β-blocker core structure but lacks the pyrrolidinedione modification. Used to study β-adrenergic receptor interactions rather than metabolic pathways .
Functional Analogs
2.2.1 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Molecular Formula : C₂₆H₂₈N₂O₃
- Molecular Weight : 416.51 g/mol
- Key Differences: Features a piperidin-4-ol and quinoline group instead of pyrrolidinedione. Acts as a selective 5-HT₁F receptor antagonist (Ki = 11 nM) with minimal cross-reactivity to 5-HT₁A or 5-HT₂B receptors . Unlike the deuterated pyrrolidinedione, this compound is used in serotonin receptor modulation and beta-cell survival studies .
2.2.2 Calhex-231
- Molecular Formula : C₂₁H₂₂N₂O
- Molecular Weight : 318.41 g/mol
- Key Differences: A calcium-sensing receptor antagonist with a naphthylethylaminomethyl-indole structure. Shares the naphthalene moiety but diverges in functional groups and targets .
Isotope-Labeled Analogs
2.3.1 rac 4-Hydroxy Propranolol-d7 β-D-Glucuronide
- Molecular Formula: C₂₂H₂₂D₇NO₉
- Molecular Weight : 458.51 g/mol
- Key Differences: A glucuronidated metabolite of propranolol-d7, used to study phase II metabolism. Larger molecular weight due to the glucuronic acid moiety .
2.3.2 5-Hydroxy Propranolol-d5
- Molecular Formula: C₁₆H₁₆D₅NO₃
- Molecular Weight : 280.37 g/mol
- Key Differences : Deuterated at five positions, this metabolite is used for oxidative metabolism studies, contrasting with the pyrrolidinedione-d7’s focus on secondary metabolites .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Activity Comparison
Key Research Findings
- Deuterium Effects: The deuterium in pyrrolidinedione-d7 reduces metabolic degradation rates compared to its non-deuterated counterpart, enhancing its utility in long-term metabolic tracking .
- 5-HT₁F Antagonist Specificity: The quinoline-piperidine analog exhibits 47 nM Ki at 5-HT₁F, with negligible activity at other serotonin receptors, making it superior for neuroendocrine studies compared to broad-spectrum compounds .
- Regulatory Compliance : Pyrrolidinedione-d7 meets FDA guidelines for use as a secondary reference standard in pharmaceutical impurity testing .
Biological Activity
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7, also known as a deuterated derivative of a pyrrolidine compound, has garnered attention due to its potential biological activity. This compound is primarily studied within the context of pharmacology and medicinal chemistry, particularly as an intermediate in the synthesis of metabolites related to other pharmaceutical agents, such as propranolol.
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.32 g/mol
- CAS Number : 345931-85-3
- Appearance : Pale yellow solid
- Melting Point : 144-146°C
- Solubility : Slightly soluble in DMSO and methanol
- Storage Conditions : Recommended storage at -20°C under inert atmosphere
Biological Activity
The biological activity of this compound is primarily linked to its role as a metabolite and its interactions with biological systems. The following sections detail relevant findings from various studies.
- Receptor Interaction : The compound is thought to interact with various receptors in the central nervous system, particularly those associated with neurotransmitter modulation. Research indicates that it may act as a ligand for histamine H3 receptors, which are involved in regulating neurotransmitter release and could influence conditions such as sleep disorders and cognitive function .
- Pharmacokinetics : Studies on the pharmacokinetics of similar compounds suggest that the naphthalene moiety can enhance lipophilicity, potentially leading to improved blood-brain barrier penetration. This characteristic is crucial for compounds targeting CNS disorders .
Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of related pyrrolidine derivatives found that compounds with similar structures exhibited anxiolytic and antidepressant-like effects in animal models. These effects were attributed to modulation of serotonin and norepinephrine pathways, suggesting potential therapeutic applications for mood disorders .
Study 2: Synthesis and Metabolism
Research focused on the synthesis of metabolites from propranolol highlighted the importance of this compound as an intermediate. This study emphasized its role in metabolic pathways that could influence drug efficacy and safety profiles .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
